4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide
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Overview
Description
4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide is an organic compound with the molecular formula C11H9BrFN2O This compound is of interest due to its unique structural features, which include a bromine atom, a cyanomethyl group, a cyclopropyl group, and a fluorine atom attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide typically involves multiple steps. One common method starts with the bromination of a suitable benzamide precursor. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Another approach involves the coupling of 4-bromobenzoic acid with 2-aminoacetonitrile hydrochloride in the presence of coupling reagents like O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) and N-ethyl-N,N-diisopropylamine (DIEA) in N,N-dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as silica gel chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The cyanomethyl and cyclopropyl groups can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyanomethyl and cyclopropyl groups, contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(cyanomethyl)benzamide
- 4-bromo-N-(cyanomethyl)-N-cyclopropylbenzamide
- 4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide
Uniqueness
4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity.
Properties
IUPAC Name |
4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O/c13-8-1-4-10(11(14)7-8)12(17)16(6-5-15)9-2-3-9/h1,4,7,9H,2-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIOLMHNBDTVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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